![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/new.no-structure.jpg)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 is a complex organic molecule with significant applications in medicinal chemistry. It is known for its role as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia and bipolar disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 involves multiple steps, starting from the appropriate benzisothiazole and piperazine derivatives. The key steps include:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 1,2-benzisothiazole with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The resulting compound undergoes cyclization to form the indole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
This compound exhibits significant pharmacological activity due to its structural characteristics, which include a benzisothiazole moiety and a piperazine ring. These features contribute to its efficacy in modulating neurotransmitter systems.
Key Pharmacological Actions:
- Antipsychotic Activity : The compound primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, making it effective in treating schizophrenia and other psychotic disorders .
- Neuroleptic Effects : It has been shown to possess neuroleptic properties, which are beneficial in managing acute and chronic psychosis .
Therapeutic Uses
The primary therapeutic use of this compound is in the treatment of schizophrenia. It is often prescribed for patients who exhibit symptoms of psychosis, including hallucinations and delusions.
Clinical Applications:
- Schizophrenia Treatment : Clinical trials have demonstrated that ziprasidone effectively reduces the severity of symptoms in patients with schizophrenia .
- Bipolar Disorder Management : It is also used off-label for managing manic episodes associated with bipolar disorder due to its mood-stabilizing properties .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
Ongoing Research
Research continues into the various formulations and delivery methods for this compound. Recent patents have explored pro-drug formulations that enhance bioavailability and reduce side effects:
- Pro-drug Formulations : New formulations aim to improve solubility and absorption rates, potentially leading to better therapeutic outcomes .
- Combination Therapies : Investigations are underway into the efficacy of combining this compound with other medications for enhanced treatment effects in resistant cases of schizophrenia .
Wirkmechanismus
The compound exerts its effects by interacting with multiple neurotransmitter receptors in the brain:
Dopamine Receptors: Acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: Modulates serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its antipsychotic effects.
Pathways Involved: The compound affects various neural pathways, leading to its therapeutic effects in psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Ziprasidone: Another antipsychotic with a similar structure but different pharmacokinetics.
Lurasidone: Shares some structural similarities but has distinct therapeutic effects and side effect profiles.
Biologische Aktivität
The compound 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one , commonly referred to as ziprasidone, is a notable member of the benzisothiazole class of compounds. It exhibits significant biological activity primarily as an antipsychotic agent. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H25ClN4OS
- Molecular Weight : 452.9995 g/mol
- CAS Number : 684269-12-3
- Structure : The compound features a complex structure with a benzisothiazole moiety linked to a piperazine group, contributing to its unique pharmacological profile.
Ziprasidone primarily functions as an antagonist at various neurotransmitter receptors, including:
- Dopamine Receptors : It has a high affinity for D2 receptors, which is critical for its antipsychotic effects.
- Serotonin Receptors : It also acts on 5-HT2A and 5-HT1A receptors, suggesting that its efficacy may be partly due to serotonergic modulation, which can mitigate some side effects associated with typical antipsychotics.
Antipsychotic Effects
Ziprasidone has been evaluated for its efficacy in treating schizophrenia and bipolar disorder. Notable findings include:
- Receptor Binding Affinity : In receptor binding studies, ziprasidone demonstrated potent binding to serotonin and dopamine receptors, indicating its potential to alleviate psychotic symptoms without the typical side effects associated with older antipsychotics .
- Behavioral Studies : In animal models, ziprasidone effectively reduced amphetamine-induced stereotyped behaviors and showed a lack of cataleptic effects in rats, suggesting a lower risk of extrapyramidal symptoms compared to other antipsychotics .
Clinical Studies
Several clinical trials have assessed the safety and efficacy of ziprasidone in human subjects:
- Efficacy in Schizophrenia : A double-blind study involving patients diagnosed with schizophrenia showed that ziprasidone significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
- Bipolar Disorder Treatment : In patients with acute manic or mixed episodes of bipolar disorder, ziprasidone was found to be effective in reducing manic symptoms while maintaining a favorable side effect profile .
Case Study 1: Ziprasidone in Schizophrenia
A study conducted on a cohort of patients with treatment-resistant schizophrenia demonstrated that those treated with ziprasidone showed marked improvements in both positive and negative symptoms over an eight-week period. The study highlighted the compound's ability to enhance cognitive function alongside traditional symptom management .
Case Study 2: Long-term Efficacy
Longitudinal studies have indicated that patients who remained on ziprasidone therapy for extended periods reported fewer relapses compared to those on other antipsychotics. The data suggest that ziprasidone may contribute to better long-term outcomes in managing schizophrenia and related disorders .
Safety Profile
Ziprasidone is generally well-tolerated. However, some adverse effects have been reported:
Eigenschaften
CAS-Nummer |
684269-12-3 |
---|---|
Molekularformel |
C₂₄H₂₅ClN₄OS |
Molekulargewicht |
453 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.